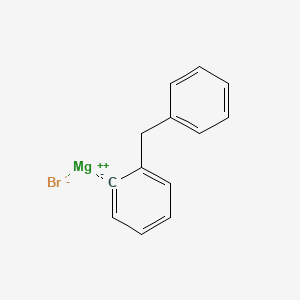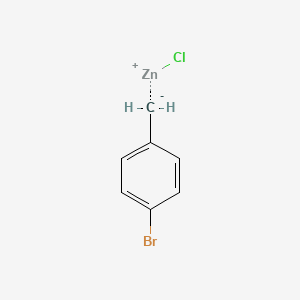
4-Bromobenzylzinc chloride, 0.50 M in THF solution
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromobenzylzinc chloride (4-BBZC) is an organometallic compound that has been used in a variety of scientific research applications. 4-BBZC is a colorless, volatile liquid with a molecular weight of 248.21 g/mol and a boiling point of 80°C. It is soluble in diethyl ether, ethanol, and THF, and it is insoluble in water. 4-BBZC has been used in a variety of organic synthesis reactions, including the synthesis of polycyclic aromatic hydrocarbons and heterocyclic compounds. Additionally, 4-BBZC has been used in the synthesis of novel compounds for the study of biological systems.
科学研究应用
4-Bromobenzylzinc chloride, 0.50 M in THF solution has been used in a variety of scientific research applications, including the synthesis of polycyclic aromatic hydrocarbons and heterocyclic compounds. Additionally, 4-Bromobenzylzinc chloride, 0.50 M in THF solution has been used in the synthesis of novel compounds for the study of biological systems. For example, 4-Bromobenzylzinc chloride, 0.50 M in THF solution has been used in the synthesis of a novel compound, 4-bromobenzylzinc chloride-N-methyl-4-piperidone (4-Bromobenzylzinc chloride, 0.50 M in THF solution-NMP), which is an inhibitor of the enzyme, cytochrome P450 2C9 (CYP2C9). 4-Bromobenzylzinc chloride, 0.50 M in THF solution-NMP has been used to study the effects of CYP2C9 inhibition on drug metabolism.
作用机制
Target of Action
4-Bromobenzylzinc chloride is a type of organozinc reagent . Organometallic compounds like this are often used in organic synthesis due to their ability to react with a variety of organic compounds.
Mode of Action
Organozinc reagents are generally known to participate in various types of organic reactions, including negishi cross-coupling reactions, where they can act as nucleophiles and form carbon-carbon bonds .
Result of Action
As an organozinc reagent, it’s likely involved in the formation of carbon-carbon bonds during organic synthesis .
Action Environment
4-Bromobenzylzinc chloride is typically stored at 2-8°C . Its stability and efficacy can be influenced by various environmental factors such as temperature, light, and the presence of other chemicals.
实验室实验的优点和局限性
The use of 4-Bromobenzylzinc chloride, 0.50 M in THF solution in lab experiments has several advantages. 4-Bromobenzylzinc chloride, 0.50 M in THF solution is relatively inexpensive and easy to synthesize, and it is soluble in a variety of organic solvents. Additionally, 4-Bromobenzylzinc chloride, 0.50 M in THF solution is stable at room temperature and it has a low boiling point, which makes it easy to handle and store. However, there are some limitations to the use of 4-Bromobenzylzinc chloride, 0.50 M in THF solution in lab experiments. 4-Bromobenzylzinc chloride, 0.50 M in THF solution is insoluble in water, which can make it difficult to use in aqueous reactions. Additionally, 4-Bromobenzylzinc chloride, 0.50 M in THF solution is volatile and it has a low boiling point, which can make it difficult to use in reactions that require high temperatures.
未来方向
The use of 4-Bromobenzylzinc chloride, 0.50 M in THF solution in scientific research applications is still in its infancy, and there are a number of potential future directions that could be explored. For example, 4-Bromobenzylzinc chloride, 0.50 M in THF solution could be used in the synthesis of novel compounds for the study of biological systems, such as enzymes, proteins, and DNA. Additionally, 4-Bromobenzylzinc chloride, 0.50 M in THF solution could be used in the synthesis of novel compounds for the study of drug metabolism, drug transport, and drug-drug interactions. Finally, 4-Bromobenzylzinc chloride, 0.50 M in THF solution could be used in the synthesis of novel compounds for the study of drug toxicity and drug-induced diseases.
合成方法
4-Bromobenzylzinc chloride, 0.50 M in THF solution is typically synthesized through a two-step process. The first step involves the reaction of 4-bromobenzaldehyde with zinc chloride in THF. This reaction produces 4-bromobenzylzinc chloride, which is then distilled from the reaction mixture. The second step involves the reaction of 4-bromobenzylzinc chloride with THF in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces 4-Bromobenzylzinc chloride, 0.50 M in THF solution, which is then distilled from the reaction mixture.
属性
IUPAC Name |
1-bromo-4-methanidylbenzene;chlorozinc(1+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br.ClH.Zn/c1-6-2-4-7(8)5-3-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTKFQHIZRFMSV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC=C(C=C1)Br.Cl[Zn+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromobenzylzinc chloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




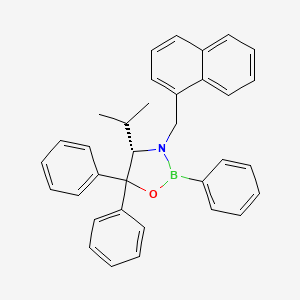

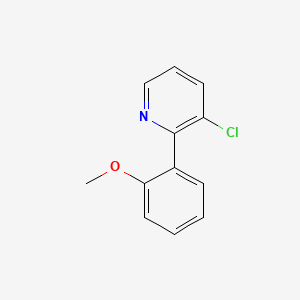
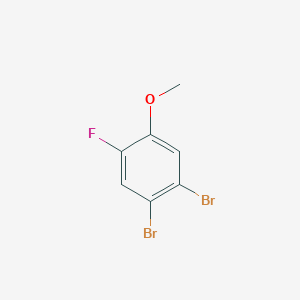

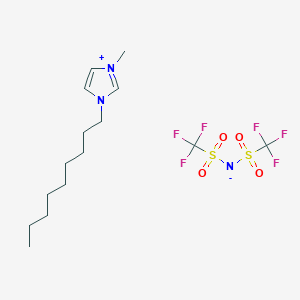
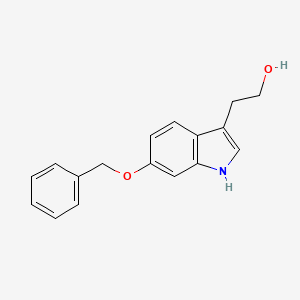
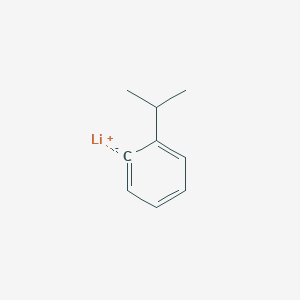
![Methyl 2-{allyl[(4-methylphenyl)sulfonyl]amino}-2-(trifluoromethyl)pent-4-ynoate, 97%](/img/structure/B6309413.png)
